REACTION_CXSMILES
|
C[Si](C)(C)Cl.Br[CH2:7][C:8]([O:10]C)=[O:9].[CH:12](=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].Cl.[OH-].[K+]>C(OCC)(=O)C.O.[Zn]>[OH:20][CH:12]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:7][C:8]([OH:10])=[O:9] |f:4.5|
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 55° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At room temperature, a three-necked flask fitted
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool to 60° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained at 65° C. by external cooling
|
Type
|
TEMPERATURE
|
Details
|
after cooling to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Excess zinc was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
STIRRING
|
Details
|
The organic phase was then stirred at 0° C. with 80 ml of 1 N hydrochloric acid
|
Type
|
WASH
|
Details
|
finally washed with 80 ml of saturated sodium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
Following phase separation
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
For the ester hydrolysis
|
Type
|
STIRRING
|
Details
|
stirred for 40 min at 50° C., during which a clear solution
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with 2×20 ml of toluene
|
Type
|
CUSTOM
|
Details
|
was acidified at 0° C. with 100 ml of 2 N hydrochloric acid to a pH of 1
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×20 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[Si](C)(C)Cl.Br[CH2:7][C:8]([O:10]C)=[O:9].[CH:12](=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].Cl.[OH-].[K+]>C(OCC)(=O)C.O.[Zn]>[OH:20][CH:12]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:7][C:8]([OH:10])=[O:9] |f:4.5|
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 55° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At room temperature, a three-necked flask fitted
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool to 60° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained at 65° C. by external cooling
|
Type
|
TEMPERATURE
|
Details
|
after cooling to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Excess zinc was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
STIRRING
|
Details
|
The organic phase was then stirred at 0° C. with 80 ml of 1 N hydrochloric acid
|
Type
|
WASH
|
Details
|
finally washed with 80 ml of saturated sodium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
Following phase separation
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
For the ester hydrolysis
|
Type
|
STIRRING
|
Details
|
stirred for 40 min at 50° C., during which a clear solution
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with 2×20 ml of toluene
|
Type
|
CUSTOM
|
Details
|
was acidified at 0° C. with 100 ml of 2 N hydrochloric acid to a pH of 1
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×20 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[Si](C)(C)Cl.Br[CH2:7][C:8]([O:10]C)=[O:9].[CH:12](=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].Cl.[OH-].[K+]>C(OCC)(=O)C.O.[Zn]>[OH:20][CH:12]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:7][C:8]([OH:10])=[O:9] |f:4.5|
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 55° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At room temperature, a three-necked flask fitted
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool to 60° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained at 65° C. by external cooling
|
Type
|
TEMPERATURE
|
Details
|
after cooling to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Excess zinc was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
STIRRING
|
Details
|
The organic phase was then stirred at 0° C. with 80 ml of 1 N hydrochloric acid
|
Type
|
WASH
|
Details
|
finally washed with 80 ml of saturated sodium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
Following phase separation
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
For the ester hydrolysis
|
Type
|
STIRRING
|
Details
|
stirred for 40 min at 50° C., during which a clear solution
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with 2×20 ml of toluene
|
Type
|
CUSTOM
|
Details
|
was acidified at 0° C. with 100 ml of 2 N hydrochloric acid to a pH of 1
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×20 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[Si](C)(C)Cl.Br[CH2:7][C:8]([O:10]C)=[O:9].[CH:12](=[O:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].Cl.[OH-].[K+]>C(OCC)(=O)C.O.[Zn]>[OH:20][CH:12]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:7][C:8]([OH:10])=[O:9] |f:4.5|
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 55° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At room temperature, a three-necked flask fitted
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool to 60° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained at 65° C. by external cooling
|
Type
|
TEMPERATURE
|
Details
|
after cooling to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Excess zinc was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
STIRRING
|
Details
|
The organic phase was then stirred at 0° C. with 80 ml of 1 N hydrochloric acid
|
Type
|
WASH
|
Details
|
finally washed with 80 ml of saturated sodium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
Following phase separation
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
For the ester hydrolysis
|
Type
|
STIRRING
|
Details
|
stirred for 40 min at 50° C., during which a clear solution
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with 2×20 ml of toluene
|
Type
|
CUSTOM
|
Details
|
was acidified at 0° C. with 100 ml of 2 N hydrochloric acid to a pH of 1
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×20 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |